molecular formula C28H31NO6 B14957372 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B14957372
M. Wt: 477.5 g/mol
InChI Key: ZLSKLBDUMAIQOD-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate features a benzo[c]chromen core substituted with a methyl group at position 3, a ketone at position 6, and a 6-{[(benzyloxy)carbonyl]amino}hexanoate ester at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps, starting with the preparation of the benzo[c]chromene core This core can be synthesized through a series of reactions, including cyclization and oxidation The hexanoate moiety is then introduced through esterification reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the compound’s pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling and function. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogs

The benzo[c]chromen scaffold is shared among several derivatives, with variations in substituent position, functional groups, and chain length influencing their properties:

Compound Name Substituent Position Substituent Group Molecular Weight Key Features
Target Compound 1 6-{[(Benzyloxy)carbonyl]amino}hexanoate ~521.6 (calculated) Combines a Cbz-protected amine with a hexanoate chain; enhanced solubility and potential protease sensitivity
3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Compound 6, ) 3 6-bromohexyloxy Not reported Bromoalkyl chain enables nucleophilic substitution; likely lower polarity than target compound
3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl cyclohexanecarboxylate 2 Cyclohexanecarboxylate ~396.5 (estimated) Increased lipophilicity; potential for passive membrane diffusion
2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]methioninate 3 N-Cbz-methioninate 516.005 Chlorine substituent enhances electrophilicity; methioninate may interact with sulfur-binding enzymes
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate 3 Boc-aminohexanoate ~505.6 (CAS: 843635-18-7) Boc group improves stability under acidic conditions; reduced enzymatic cleavage compared to Cbz

Bioactivity and Molecular Interactions

  • Structural Similarity and Activity : Clustering analyses () indicate that benzo[c]chromen derivatives with similar substituent patterns (e.g., ester chains at position 1 or 3) may share bioactivity profiles, particularly in protease inhibition or kinase modulation .
  • Substituent Effects : The Cbz group in the target compound may act as a substrate for carboxylesterases, influencing metabolic stability. In contrast, the Boc group in ’s compound resists enzymatic hydrolysis, prolonging half-life .
  • Computational Similarity : Tanimoto and Dice indices () would highlight moderate similarity between the target compound and ’s derivative due to shared Cbz groups, but lower similarity with cyclohexanecarboxylate analogs .

Research Findings

  • Bioactivity Clustering: Compounds with hexanoate chains (e.g., target compound, ) cluster separately from shorter-chain derivatives, suggesting chain length impacts target selectivity .
  • Enzymatic Interactions : The Cbz group’s benzyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites, as observed in protease inhibitors .
  • Stability : The Boc-protected analog () exhibits superior stability in acidic environments compared to the target compound, critical for oral bioavailability .

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C28H31NO6/c1-19-16-23(26-21-12-7-8-13-22(21)27(31)35-24(26)17-19)34-25(30)14-6-3-9-15-29-28(32)33-18-20-10-4-2-5-11-20/h2,4-5,10-11,16-17H,3,6-9,12-15,18H2,1H3,(H,29,32)

InChI Key

ZLSKLBDUMAIQOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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